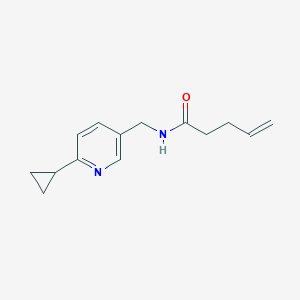
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and menthol, and plays a crucial role in thermoregulation and pain sensation. BCTC has been extensively studied for its potential applications in pain management and cancer therapy.
作用机制
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide exerts its pharmacological effects by selectively blocking the activity of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in thermoregulation and pain sensation. By blocking TRPM8 channels, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide can reduce pain sensitivity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is its selectivity for TRPM8 channels, which allows for more precise and targeted pharmacological effects. However, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has relatively low potency compared to other TRPM8 antagonists, which may limit its efficacy in certain experimental settings. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
未来方向
There are several potential future directions for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide research. One area of interest is the development of more potent and selective TRPM8 antagonists, which may have improved efficacy in pain management and cancer therapy. Another area of interest is the investigation of the role of TRPM8 channels in other physiological and pathological processes, such as thermoregulation, inflammation, and neurodegeneration. Finally, the development of novel formulation strategies for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide may improve its solubility and bioavailability, and enable more effective delivery in vivo.
合成方法
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide involves the reaction of 6-cyclopropyl-3-pyridinemethanol with pent-4-enoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain pure N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide. The yield of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is typically around 50-60%, and the purity can be further improved by recrystallization.
科学研究应用
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been extensively studied for its potential applications in pain management and cancer therapy. In preclinical studies, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
属性
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQDFCGBMGEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)
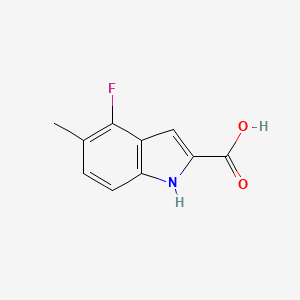

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)
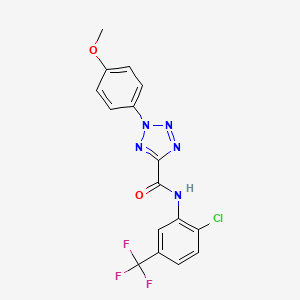
![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)
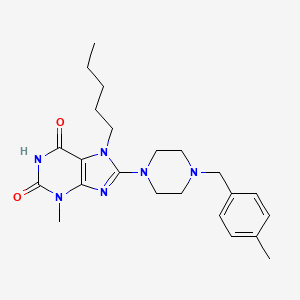
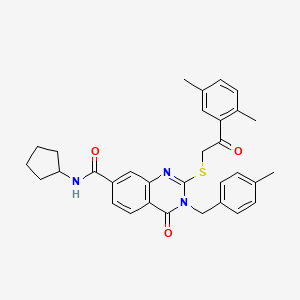
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)